molecular formula C13H11F5O4 B074001 Diethyl pentafluorophenyl-malonate CAS No. 1582-05-4

Diethyl pentafluorophenyl-malonate

Cat. No. B074001
CAS RN: 1582-05-4
M. Wt: 326.22 g/mol
InChI Key: ILXWVDXADPLRDY-UHFFFAOYSA-N
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Description

Diethyl malonate, also known as diethyl propanedioate, is a malonic ester commonly used in organic synthesis . It is a 1,3-dicarbonyl compound with relatively acidic α-hydrogens (pK a = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . Diethyl phenylmalonate, an aromatic malonic ester, is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .


Synthesis Analysis

The synthesis of diethyl malonate derivatives involves the alkylation of enolate ions . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

Diethyl malonate is the diethyl ester of malonic acid. It has two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C(=O)−) .


Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an S N 2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .


Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with an apple-like odor. It occurs naturally in grapes and strawberries. It is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Scientific Research Applications

Dielectric and Electronic Filters

The compound has been used in the growth of crystalline specimens for dielectric and electronic filters . The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were grown successfully and efficiently by the standard slow evaporation method .

Thermal Applications

The compound has thermal applications, as indicated by thermal studies that explained two major weight losses between 107 and 153 °C and 153 and 800 °C .

Optical Applications

The compound has been used in optical applications. The FTIR spectrum portrays the presence of major and active functional groups .

Mechanical Applications

The compound has mechanical applications. It was observed that the hardness profile of the compound increases with an increase in load .

Biomedical Applications

The compound has potential biomedical applications. It has been tested for use in molecular docking for diabetes mellitus treatment .

Synthesis of Other Compounds

Diethyl malonate, a related compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Light Stabilizer Malonate

As intermediates of light stabilizer malonate, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates was synthesized . This compound acts very efficiently as oxidation inhibitors .

Hydrolysis Studies

The compound has been studied for its hydrolysis properties. However, it was found that the desired 2-(perfluorophenyl)malonic acid could not be obtained from this ester by hydrolysis, neither under basic nor under acidic conditions .

Mechanism of Action

The mechanism of action of diethyl malonate involves the attack of an enolate anion on an alkyl halide . This leads to the formation of a substituted acetic acid .

Safety and Hazards

Diethyl malonate is classified as a combustible liquid. It causes serious eye irritation and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling diethyl malonate .

properties

IUPAC Name

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWVDXADPLRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456364
Record name Diethyl pentafluorophenyl-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pentafluorophenyl-malonate

CAS RN

1582-05-4
Record name Diethyl pentafluorophenyl-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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